3-(4-(2,5-dimethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
Compounds with a structure similar to the one you provided are often complex organic molecules. They usually contain multiple functional groups and rings, which can contribute to their chemical properties and biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each introducing a new part of the molecule. Common techniques might include various types of condensation reactions, substitutions, and additions .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex, often involving multiple steps and various types of reactions. The exact reactions would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Properties like solubility, melting point, boiling point, and reactivity can be influenced by factors like the size of the molecule, the types of functional groups present, and the overall shape of the molecule .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Indole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, the study by Ramadan et al. (2019) on the synthesis of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol found moderate inhibitory activity against the fungus Candida albicans and moderate activity against Gram-positive bacteria Staphylococcus aureus (Ramadan, Rasheed, & El Ashry, 2019).
Anti-inflammatory Agents
- Singh et al. (2008) synthesized thiazolyl/oxazolyl formazanyl indoles and evaluated them for their anti-inflammatory activity, demonstrating moderate to good effectiveness (Singh, Bhati, & Kumar, 2008).
Photophysical Properties
- Saita et al. (2005) reported on diarylethene dimer derivatives with large two-photon absorption cross-sections, showcasing their potential in photophysical applications. The study highlights the design of compounds with efficient two-photon photochromic reactivity (Saita, Yamaguchi, Kawai, & Irie, 2005).
Anticancer Potential
- Arylthioindoles, possessing specific substituents on the indole ring, were identified as effective tubulin assembly inhibitors and showed potent inhibition against MCF-7 cell growth, suggesting their utility in cancer therapy (De Martino et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for such compounds could involve further exploration of their synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying their behavior in various conditions, or investigating their potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-24-12-8-9-17(25-2)16(10-12)23-18(21-22-19(23)26-3)14-11-20-15-7-5-4-6-13(14)15/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBGQBWZBGHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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